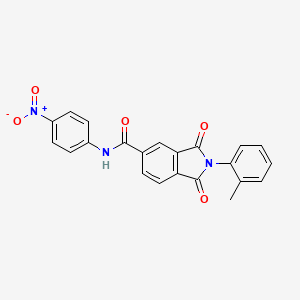![molecular formula C17H15F2N3O2 B11560296 (3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide](/img/structure/B11560296.png)
(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with a suitable formylating agent to produce 4-fluorobenzaldehyde.
Condensation Reaction: The 4-fluorobenzaldehyde is then reacted with 3-fluorobenzylamine under acidic conditions to form the corresponding imine.
Amidation: The imine is subsequently reacted with butanoyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic properties.
Biological Research: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of (3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}propanamide
- N-(4-Fluorophenyl)-3-{[(3-chlorophenyl)formamido]imino}butanamide
Uniqueness
(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide is unique due to the specific positioning of fluorine atoms, which significantly influences its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for targeted applications.
Propriétés
Formule moléculaire |
C17H15F2N3O2 |
|---|---|
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
3-fluoro-N-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H15F2N3O2/c1-11(9-16(23)20-15-7-5-13(18)6-8-15)21-22-17(24)12-3-2-4-14(19)10-12/h2-8,10H,9H2,1H3,(H,20,23)(H,22,24)/b21-11+ |
Clé InChI |
CIDGCEYQNIZXGY-SRZZPIQSSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC(=CC=C1)F)/CC(=O)NC2=CC=C(C=C2)F |
SMILES canonique |
CC(=NNC(=O)C1=CC(=CC=C1)F)CC(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-cyano-N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B11560213.png)

![N-(3-chlorophenyl)-2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11560223.png)
![17-(Naphthalen-1-yl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11560232.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11560240.png)

![2-({(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-4-methylphenol](/img/structure/B11560256.png)
![4-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11560270.png)
![N-({N'-[(Z)-(3,5-Diiodo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11560278.png)
![N'-[(E)-(2,4-dihydroxy-6-methylphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11560281.png)
![2-(4-chlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11560285.png)
![2-(1-naphthylamino)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11560286.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11560297.png)
